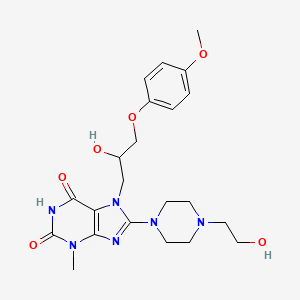

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a complex substitution pattern. Its structure features:

Properties

IUPAC Name |

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O6/c1-25-19-18(20(31)24-22(25)32)28(21(23-19)27-9-7-26(8-10-27)11-12-29)13-15(30)14-34-17-5-3-16(33-2)4-6-17/h3-6,15,29-30H,7-14H2,1-2H3,(H,24,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGQBBEZXSPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, exhibits diverse biological activities due to its unique molecular structure. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a purine core substituted with various functional groups. Its molecular formula is , indicating the presence of hydroxyl groups and methoxy phenyl moieties that contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets, leading to various pharmacological effects. The detailed mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antiviral Activity : Preliminary research indicates potential antiviral properties against influenza viruses. For instance, derivatives similar to this compound have shown significant inhibitory effects on viral replication in vitro .

- Antimicrobial Properties : Related compounds have demonstrated antibacterial and antifungal activities, suggesting that this purine derivative may also possess similar properties .

- Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Antiviral Efficacy : A study focused on the antiviral properties of related compounds showed effective inhibition of influenza virus replication in MDCK cells, with EC50 values indicating potent activity . This suggests that the compound may share similar mechanisms.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity, providing a basis for further development as anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is beneficial:

| Compound | Biological Activity | EC50/IC50 Values |

|---|---|---|

| Compound A | Antiviral | EC50 = 11.38 µM |

| Compound B | Antibacterial | IC50 = 22.94 µM |

| Compound C | Anticancer | IC50 = 16.48 µM |

This table highlights the varying degrees of efficacy among related compounds, emphasizing the need for further research to establish the specific biological profiles of each derivative.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Implications

The target compound’s activity and physicochemical properties can be inferred through comparisons with structurally related purine derivatives (Table 1).

Table 1: Structural Comparison of Purine Dione Derivatives

Key Observations:

- Solubility : The hydroxyethyl group in the target compound’s piperazine moiety likely enhances water solubility compared to ethyl or methyl substituents (e.g., ) .

- Electrochemical Behavior: Substituents like nitro or methoxy may influence oxidation potentials, as seen in purine derivatives’ pH-dependent electrochemical profiles () .

Pharmacological Context

While direct activity data for the target compound is unavailable, evidence from related compounds provides insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.